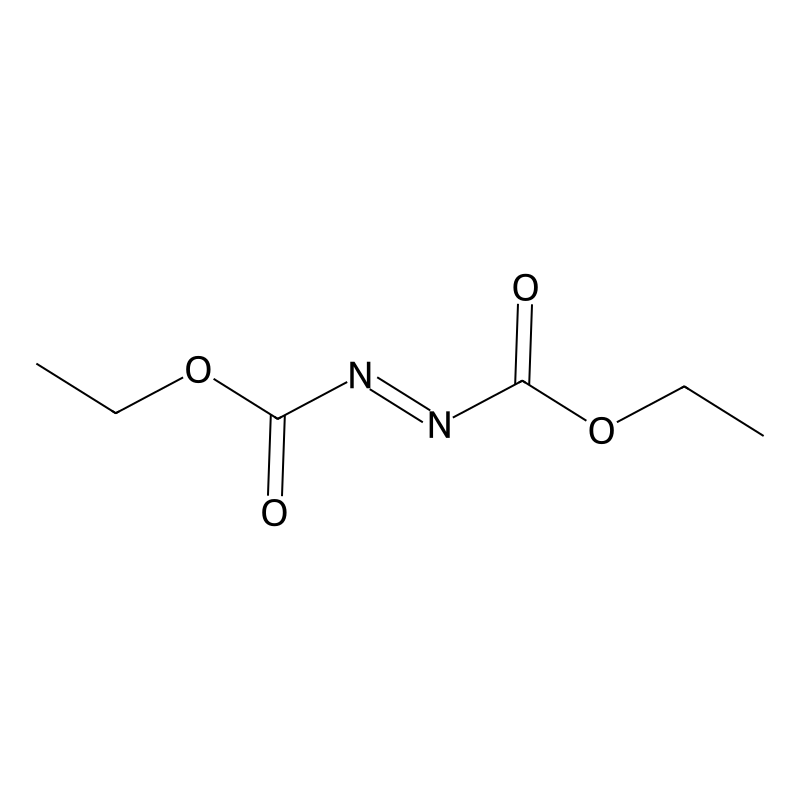

Diethyl azodicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Diels-Alder Reaction

DEAD serves as a dienophile in the Diels-Alder reaction, a cycloaddition reaction forming a six-membered ring structure. The diene, a molecule with two conjugated double bonds, reacts with DEAD to create a new molecule with a cyclohexene ring. This reaction is valuable for constructing complex organic molecules and is used in natural product synthesis and medicinal chemistry research [1].

Source

A Diels-Alder Reaction for the Synthesis of Steroids: )

Mitsunobu Reaction

DEAD plays a crucial role in the Mitsunobu reaction, which allows for the inversion of the hydroxyl group (-OH) of an alcohol to an ester group (-O-C=O-R). This reaction is particularly useful for transforming primary and secondary alcohols into their corresponding esters. The Mitsunobu reaction finds applications in the synthesis of pharmaceuticals, nucleotides, and other complex organic molecules [2].

Source

Oxidative Coupling Agent

DEAD can act as an oxidizing agent in specific reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by transferring oxygen. This property is valuable in various organic transformations, including the synthesis of peptides and heterocycles, which are ring-shaped molecules containing atoms other than carbon [3].

Source

Diethyl Azodicarboxylate (DEAD) as a versatile reagent for organic synthesis:

Diethyl azodicarboxylate is an organic compound with the chemical formula . It features a central azo group () flanked by two ethyl ester groups. This compound appears as an orange-red liquid and is known for its role as a versatile reagent in organic synthesis, particularly in the Mitsunobu reaction, where it facilitates the conversion of alcohols into various functional groups such as esters, ethers, amines, and thioethers . Diethyl azodicarboxylate is a strong electron acceptor and can undergo several reactions, including oxidation and dehydrogenation processes, making it a valuable tool in synthetic organic chemistry .

- Mitsunobu Reaction: This is perhaps its most notable application, where it reacts with alcohols in the presence of phosphines (like triphenylphosphine) to form esters or ethers through nucleophilic substitution mechanisms .

- Dehydrogenation Reactions: It can oxidize alcohols to aldehydes and ketones, demonstrating its capability as a dehydrogenating agent. For example, it can convert tertiary amines to enamines .

- Diels-Alder and Michael Reactions: Diethyl azodicarboxylate also acts as an aza-dienophile, engaging in cycloaddition reactions with alkenes and dienes .

- Hydrazine Reactions: It reacts with hydrazine to produce diethyl hydrazodicarboxylate and nitrogen gas, showcasing its reactivity with nitrogen-containing compounds .

The biological activity of diethyl azodicarboxylate has been explored primarily through its role in synthetic pathways for pharmaceuticals. It is involved in the synthesis of several bioactive compounds, including:

- Zidovudine: An antiretroviral medication used to treat HIV.

- FdUMP: A potent antitumor agent.

- Procarbazine: A chemotherapy drug used in treating certain types of cancer .

While diethyl azodicarboxylate itself does not exhibit significant biological activity, its derivatives contribute to important therapeutic effects.

Diethyl azodicarboxylate can be synthesized through several methods:

- Two-Step Synthesis from Hydrazine:

- Carboalkoxylation Method:

- This method involves the reaction of sodium metal with dehydrated alcohol followed by the slow addition of diethyl carbonate under specific temperature conditions to yield the desired product.

Diethyl azodicarboxylate is extensively used in organic synthesis due to its versatility:

- Synthesis of Pharmaceuticals: It plays a crucial role in the synthesis of various drugs.

- Organic Synthesis: Employed in the Mitsunobu reaction for creating complex organic molecules.

- Material Science: Utilized in polymer chemistry and material science for modifying polymer properties through functionalization reactions .

Recent studies have explored the interactions of diethyl azodicarboxylate with various reagents and catalysts. For instance, it has been shown to react with frustrated Lewis pairs (combinations of Lewis acids and bases that do not form stable adducts) to yield new products involving P−N and B−O linkages. These interactions highlight the compound's reactivity and potential for forming novel chemical entities .

Diethyl azodicarboxylate belongs to a class of compounds known as azodicarboxylates. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| Diisopropyl azodicarboxylate | Similar reactivity as diethyl azodicarboxylate but with different steric properties; often used interchangeably in reactions. | |

| Dimethyl azodicarboxylate | More volatile than diethyl azodicarboxylate; used in similar synthetic applications but may have different selectivity. | |

| Benzyl azodicarboxylate | Incorporates a benzyl group providing different electronic effects; useful in specific organic transformations. |

Diethyl azodicarboxylate's unique structure allows it to act effectively as an electron acceptor and participate in various key reactions that are critical for synthetic organic chemistry applications. Its stability compared to other similar compounds makes it particularly valuable for laboratory use.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H240 (84.44%): Heating may cause an explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Irritant